molecular formula C8H7BrO2 B1334074 3-Bromo-2-hydroxy-5-methylbenzaldehyde CAS No. 33172-54-2

3-Bromo-2-hydroxy-5-methylbenzaldehyde

Cat. No. B1334074
CAS RN: 33172-54-2
M. Wt: 215.04 g/mol
InChI Key: LCZDQTSSLMAXCI-UHFFFAOYSA-N
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Patent
US07479502B2

Procedure details

Proceeding as in Reference 9, but substituting 5-methyl salicylaldehyde (3 g, 22 mmol) and N-bromosuccinimide (4.7 g, 26.4 mmol), gave 3-bromo-2-hydroxy-5-methylbenzaldehyde (3.6 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O>>[Br:11][C:4]1[C:5]([OH:10])=[C:6]([CH:9]=[C:2]([CH3:1])[CH:3]=1)[CH:7]=[O:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=CC=C(C(C=O)=C1)O
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=C(C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.